3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide
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Overview
Description
3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the piperazine moiety: The benzimidazole intermediate is then reacted with a piperazine derivative, such as 4-phenylpiperazine, under basic conditions to form the desired product.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized benzimidazole derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.
Piperazine derivatives: Compounds with similar piperazine moieties, such as fluphenazine and trifluoperazine.
Uniqueness
3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
900881-91-6 |
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Molecular Formula |
C28H31N5O |
Molecular Weight |
453.6g/mol |
IUPAC Name |
3-methyl-N-[1-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C28H31N5O/c1-21-7-6-8-22(19-21)28(34)29-23-11-12-26-25(20-23)30-27(31(26)2)13-14-32-15-17-33(18-16-32)24-9-4-3-5-10-24/h3-12,19-20H,13-18H2,1-2H3,(H,29,34) |
InChI Key |
OZAIREOVVUPJLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCN4CCN(CC4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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